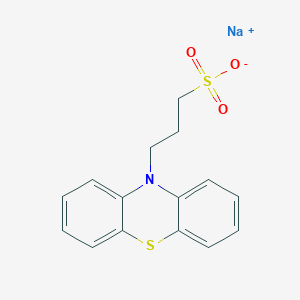

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Übersicht

Beschreibung

Es wirkt als Elektronentransfer-Mediator und reagiert mit Meerrettichperoxidase, um Meerrettichperoxidase und ein PTZ-343-Radikal freizusetzen, das Luminolanionen oxidiert, um Lichtemission zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PTZ-343 erfolgt in einer Eintopf-Reaktion. Natriumhydrid (60%ige Dispersion in Mineralöl) wird unter Argonatmosphäre in trockenem Tetrahydrofuran gelöst. Eine Lösung von Phenothiazin in trockenem Tetrahydrofuran wird zugegeben und das Gemisch wird bei Raumtemperatur und dann bei 50 °C gerührt. Nach dem Abkühlen wird eine Lösung von 1,3-Propansulton in trockenem Tetrahydrofuran zugegeben und das resultierende Gemisch wird gerührt. Der weiße Niederschlag wird abfiltriert, mit Tetrahydrofuran und Diethylether gewaschen und durch Kristallisation aus 90%igem Ethanol weiter gereinigt, um PTZ-343 als weiße Kristalle zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für PTZ-343 sind nicht umfassend dokumentiert. Der oben beschriebene Syntheseprozess kann mit entsprechenden Modifikationen zur Gewährleistung von Sicherheit und Effizienz für die industrielle Produktion im größeren Maßstab angewendet werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

PTZ-343 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: PTZ-343 wirkt als Elektronentransfer-Mediator und reagiert mit Meerrettichperoxidase, um Meerrettichperoxidase und ein PTZ-343-Radikal freizusetzen, das Luminolanionen oxidiert

Substitution: Die Sulfonatgruppe in PTZ-343 kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Meerrettichperoxidase und Luminol sind häufig verwendete Reagenzien

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PTZ-343 involves a one-pot reaction. Sodium hydride (60% dispersion in mineral oil) is dissolved in dry tetrahydrofuran under an argon atmosphere. A solution of phenothiazine in dry tetrahydrofuran is added, and the mixture is stirred at room temperature and then at 50°C. After cooling, a solution of 1,3-propanesultone in dry tetrahydrofuran is added, and the resulting mixture is stirred. The white precipitate is filtered off, washed with tetrahydrofuran and diethyl ether, and further purified by crystallization from 90% ethanol to give PTZ-343 as white crystals.

Industrial Production Methods

Industrial production methods for PTZ-343 are not widely documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

PTZ-343 undergoes several types of chemical reactions, including:

Oxidation: PTZ-343 acts as an electron transfer mediator, reacting with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical, which oxidizes luminol anions

Substitution: The sulfonate group in PTZ-343 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Horseradish peroxidase and luminol are commonly used reagents

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is utilized in biological research primarily due to its role as a chemiluminescence enhancer. It has been shown to significantly increase the light output in peroxidase-catalyzed reactions involving luminol, making it a valuable tool for detecting various biological substances.

Case Study: Chemiluminescence Detection

In a study examining the effects of this compound on chemiluminescent reactions, researchers found that the compound enhanced the luminescent signal in a dose-dependent manner. The optimal concentration for enhancing luminescence was identified between 1.5 mM and 3.0 mM , where the signal reached approximately 70% of its maximum value at higher concentrations .

Analytical Chemistry Applications

The compound is also employed in analytical chemistry, particularly in assays that require sensitive detection methods. Its ability to enhance chemiluminescence makes it suitable for use in portable chemiluminescence imaging systems, which are valuable in clinical diagnostics and environmental monitoring.

Table: Comparison of Chemiluminescent Enhancers

| Enhancer Name | Optimal Concentration (mM) | Signal Enhancement (%) |

|---|---|---|

| This compound | 1.5 - 3.0 | ~70 |

| Luminol | 5 - 12 | Variable |

| Other Phenothiazine Derivatives | Varies | Varies |

Chemiluminescence Enhancement Mechanism

The mechanism by which this compound enhances chemiluminescence involves its interaction with peroxidase enzymes. The compound stabilizes the reactive intermediates formed during the oxidation of luminol, leading to increased light emission.

Experimental Findings

In experiments conducted under varying pH conditions, it was observed that the optimal pH for the reaction was between 8.3 and 8.6 . This pH range allowed for maximum luminescent output when combined with horseradish peroxidase and sodium perborate .

Wirkmechanismus

PTZ-343 acts as an electron transfer mediator. It reacts with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical. The PTZ-343 radical quickly oxidizes luminol anions, inducing light emission . This mechanism is crucial for its role in enhancing chemiluminescence in various assays.

Vergleich Mit ähnlichen Verbindungen

PTZ-343 ist aufgrund seiner hohen Effizienz bei der Verstärkung der Chemilumineszenz einzigartig. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

- Chemical Name : this compound

- CAS Number : 101199-38-6

- Molecular Formula : C15H14NNaO3S2

- Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .

- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .

- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

- Luminol-Assisted Reactions :

- Comparative Studies with Other Enhancers :

Data Table: Comparative Analysis of Enhancers

| Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |

|---|---|---|---|

| Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |

| Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |

| DMAP | 7.0 | Low | 0.01 - 0.1 mM |

Eigenschaften

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.